molecular formula C21H15FN2O2 B13903909 2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one

2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one

Cat. No.: B13903909
M. Wt: 346.4 g/mol
InChI Key: IZFXCORERXYATG-UHFFFAOYSA-N
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Description

2-[6-(4-fluorophenoxy)pyridin-3-yl]-3-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, a pyridine ring, and a fluorophenoxy group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-fluorophenoxy)pyridin-3-yl]-3-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

2-[6-(4-fluorophenoxy)pyridin-3-yl]-3-methyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(4-fluorophenoxy)pyridin-3-yl]-3-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-fluorophenoxy)pyridin-3-yl]-3-methyl-1,4-dihydroquinolin-4-one is unique due to its combination of a quinoline core, a pyridine ring, and a fluorophenoxy group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C21H15FN2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-[6-(4-fluorophenoxy)pyridin-3-yl]-3-methyl-1H-quinolin-4-one

InChI

InChI=1S/C21H15FN2O2/c1-13-20(24-18-5-3-2-4-17(18)21(13)25)14-6-11-19(23-12-14)26-16-9-7-15(22)8-10-16/h2-12H,1H3,(H,24,25)

InChI Key

IZFXCORERXYATG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C2C1=O)C3=CN=C(C=C3)OC4=CC=C(C=C4)F

Origin of Product

United States

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